molecular formula C4H9F2NO2S B13551063 3-((Difluoromethyl)sulfonyl)propan-1-amine

3-((Difluoromethyl)sulfonyl)propan-1-amine

Cat. No.: B13551063
M. Wt: 173.18 g/mol
InChI Key: FZRAZPDBGURATC-UHFFFAOYSA-N
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Description

3-((Difluoromethyl)sulfonyl)propan-1-amine is a chemical compound with the molecular formula C4H9F2NO2S It is characterized by the presence of a difluoromethyl group attached to a sulfonyl group, which is further connected to a propan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Difluoromethyl)sulfonyl)propan-1-amine typically involves the introduction of the difluoromethyl group to a suitable precursor. One common method is the reaction of a propan-1-amine derivative with a difluoromethyl sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-((Difluoromethyl)sulfonyl)propan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides or thiols .

Scientific Research Applications

3-((Difluoromethyl)sulfonyl)propan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((Difluoromethyl)sulfonyl)propan-1-amine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity. The sulfonyl group can also participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((Difluoromethyl)sulfonyl)propan-1-amine is unique due to the presence of the difluoromethyl group, which can significantly influence its chemical reactivity and biological activity. The combination of the sulfonyl group with the difluoromethyl group provides a distinct set of properties that can be exploited in various applications .

Properties

Molecular Formula

C4H9F2NO2S

Molecular Weight

173.18 g/mol

IUPAC Name

3-(difluoromethylsulfonyl)propan-1-amine

InChI

InChI=1S/C4H9F2NO2S/c5-4(6)10(8,9)3-1-2-7/h4H,1-3,7H2

InChI Key

FZRAZPDBGURATC-UHFFFAOYSA-N

Canonical SMILES

C(CN)CS(=O)(=O)C(F)F

Origin of Product

United States

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